molecular formula C10H12N2O2 B1625984 2-(2,2-Dimethoxyethyl)nicotinonitrile CAS No. 97308-52-6

2-(2,2-Dimethoxyethyl)nicotinonitrile

Cat. No.: B1625984
CAS No.: 97308-52-6
M. Wt: 192.21 g/mol
InChI Key: KUCFHYFYTPPUTO-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a cyano group at the 3-position and a dimethoxyethyl chain at the 2-position.

Properties

CAS No.

97308-52-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)6-9-8(7-11)4-3-5-12-9/h3-5,10H,6H2,1-2H3

InChI Key

KUCFHYFYTPPUTO-UHFFFAOYSA-N

SMILES

COC(CC1=C(C=CC=N1)C#N)OC

Canonical SMILES

COC(CC1=C(C=CC=N1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(2,2-Dimethoxyethyl)nicotinonitrile 2-(2,2-dimethoxyethyl), 3-CN C₁₀H₁₁N₂O₂ 191.21 (calculated) Hypothesized solubility in organic solvents; potential intermediate in drug synthesis (e.g., praziquantel) -
2-(2-Hydroxyethyl)nicotinonitrile (6CI) 2-(2-hydroxyethyl), 3-CN C₈H₇N₂O 163.16 Industrial applications; moderate solubility in polar solvents
2-Amino-6-methylnicotinonitrile 2-NH₂, 6-CH₃, 3-CN C₇H₇N₃ 133.15 Antimicrobial activity; used in pharmaceutical research
2-(Difluoromethoxy)nicotinonitrile 2-OCHF₂, 3-CN C₇H₄F₂N₂O 170.12 Enhanced metabolic stability; potential anticancer agent
2-Methoxy-4,6-diphenylnicotinonitrile 2-OCH₃, 4/6-Ph, 3-CN C₂₀H₁₅N₂O 305.35 High fluorescence; explored in optoelectronics and bioimaging

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The cyano group (CN) at position 3 enhances electrophilicity, facilitating nucleophilic substitutions. Methoxy or hydroxyethyl groups at position 2 improve solubility, while aromatic substituents (e.g., diphenyl) increase rigidity and fluorescence .
  • Steric Effects : Bulky substituents like diphenyl groups hinder rotational freedom, favoring planar configurations critical for fluorescence .

This compound

While direct synthesis details are absent, describes a related process using haloacetaldehyde dimethylacetal to introduce the dimethoxyethyl group in praziquantel intermediates. A similar approach—alkylation of 2-aminonicotinonitrile with 2-bromo-1,1-dimethoxyethane—might apply .

Physical and Chemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Likely soluble in DMSO, acetone ~1.2
2-(2-Hydroxyethyl)nicotinonitrile 98–102 Soluble in ethanol, water -0.5
2-Amino-6-methylnicotinonitrile 145–148 Partially soluble in hot water 0.8
2-(Difluoromethoxy)nicotinonitrile Not reported Soluble in dichloromethane 1.5

Insights :

  • The dimethoxyethyl group likely increases lipophilicity (higher LogP) compared to hydroxyethyl analogs, affecting membrane permeability in drug design .

Anticancer Potential

  • 2-(Difluoromethoxy)nicotinonitrile: Shows activity against HCT-116 and A549/PC3 cancer cell lines, comparable to doxorubicin .
  • Diphenyl Derivatives : High cytotoxicity linked to aromatic stacking interactions with DNA or enzymes .

Antimicrobial and Fluorescence Properties

  • 2-Amino-6-methylnicotinonitrile: Exhibits broad-spectrum antimicrobial activity .
  • Triazole-Linked Nicotinonitriles: Fluorescent properties make them suitable for bioimaging .

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